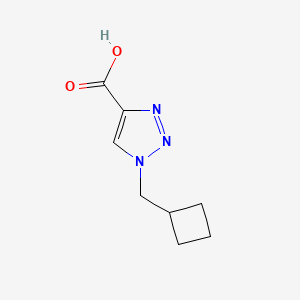

1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1465204-73-2

Cat. No.: VC2841701

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1465204-73-2 |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 1-(cyclobutylmethyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-6/h5-6H,1-4H2,(H,12,13) |

| Standard InChI Key | DCVWMMMKFZVEDP-UHFFFAOYSA-N |

| SMILES | C1CC(C1)CN2C=C(N=N2)C(=O)O |

| Canonical SMILES | C1CC(C1)CN2C=C(N=N2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid consists of a 1,2,3-triazole core with a carboxylic acid functionality at the C4 position and a cyclobutylmethyl substituent at the N1 position. The compound belongs to the broader class of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, where the substituent R (in this case, cyclobutylmethyl) can be various alkyl, aryl, aralkyl, naphthenic base, naphthenic based alkyl, heteroaryl, heteroaryl alkyl or heterocyclic alkyl groups .

The molecular structure features a planar triazole ring with three nitrogen atoms in sequence, creating a five-membered heterocycle. Similar triazole structures have been characterized as being slightly out of plane based on computational studies with methods such as B3LYP, M06-2X, and MP2 quantum chemical approaches . This non-planarity may influence the compound's reactivity and binding properties in biological systems.

Physical and Chemical Properties

The physical properties of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can be inferred from related triazole carboxylic acids. Compounds in this class typically present as crystalline solids with defined melting points. The presence of the carboxylic acid group imparts acidic properties, with related 1H-1,2,3-triazole-4-carboxylic acids having pKa values in the range of 7.65–8.08 .

The carboxylic acid functionality provides opportunities for salt formation, esterification, and amidation reactions, making this compound versatile for further chemical modifications. The triazole ring itself contributes to the compound's stability under varying pH conditions, a characteristic feature of 1,2,3-triazole derivatives that makes them valuable in medicinal chemistry .

Table 1: Estimated Physical Properties of 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Synthesis Methods

General Synthetic Approach

The synthesis of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been documented using methods suitable for industrial-scale production with high yields. The preparative method utilizes 1-cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole as a starting material, which undergoes a series of transformations involving Grignard reagents and carboxylation .

This synthetic pathway represents an advancement over previous methods, offering simplified operations, higher yields, and suitability for industrial-scale production. The process involves selective functionalization of the triazole ring using organometallic chemistry, followed by carboxylation and subsequent purification steps .

Detailed Synthetic Procedure

The preparation of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves the following key steps:

-

Preparation of the starting material 1-cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole using cyclobutylmethyl chloride as a precursor.

-

Dissolving 2.50 g (8.48 mmol) of 1-cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole in 15 ml THF and cooling to −20°C.

-

Adding 4.87 ml (9.75 mmol) of 2.0M isopropylmagnesium chloride/THF solution dropwise with continuous reaction for 1 hour.

-

Adding 0.40 ml (9.75 mmol) of methyl alcohol dropwise.

-

Adding 7.50 ml (9.75 mmol) of isopropylmagnesium chloride-lithium chloride composite (1.3M solution of THF) dropwise at −10°C for continuous reaction at 10°C-20°C for 1 hour.

-

Cooling the reaction mixture to −10°C and introducing carbon dioxide for 15 minutes.

-

Adding 15 ml of hydrochloric acid and extracting with 30 ml of ethyl acetate.

-

Drying the extract with anhydrous sodium sulfate and concentrating under reduced pressure at 40°C-50°C to obtain a crude product.

-

Dissolving the crude product in 20 ml THF/1.5 ml DMF, adding 1.17 g (8.48 mmol) of potassium carbonate and 482 mg (3.40 mmol) of methyl iodide for reaction at 25°C-40°C for 24 hours.

-

Adding 20 ml of water and 20 ml of ethyl acetate for layering, adjusting the pH value of the aqueous layer to 1-5 with hydrochloric acid, and extracting with 20 ml of ethyl acetate.

-

Concentrating the extract to 3 ml under reduced pressure at 40°C-50°C, cooling to 0°C for crystallization, filtering, and drying at 40°C under vacuum conditions.

This procedure yields 1.07 g of 1-cyclobutylmethyl-1H-1,2,3-triazole-4-carboxylic acid with a yield of 70% .

The reaction scheme can be represented as:

1-Cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole → (via Grignard reaction and carboxylation) → 1-Cyclobutylmethyl-1H-1,2,3-triazole-4-carboxylic acid

Mechanism and Reaction Considerations

The synthesis relies on selective metalation of the triazole ring, followed by carboxylation. The use of isopropylmagnesium chloride facilitates the formation of a Grignard intermediate at the C4 position, which subsequently reacts with carbon dioxide to introduce the carboxyl group. The separation and purification steps are critical for obtaining the pure compound, with crystallization serving as the final purification method .

Table 2: Key Reaction Parameters for the Synthesis of 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic Acid

| Parameter | Value/Condition |

|---|---|

| Starting Material | 1-Cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole |

| Grignard Reagent | Isopropylmagnesium chloride |

| Co-Reagent | Isopropylmagnesium chloride-lithium chloride composite |

| Solvent System | THF/DMF |

| Temperature Range | -20°C to 40°C (various steps) |

| Reaction Time | 1-24 hours (various steps) |

| Purification Method | Extraction, concentration, crystallization |

| Yield | 70% |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy represents a valuable tool for the structural characterization of triazole derivatives. For 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, expected characteristic signals would include:

-

The triazole C5-H proton, typically appearing as a singlet at approximately δ 7.5-8.5 ppm

-

The cyclobutyl ring protons, appearing as complex multiplets

-

The methylene protons connecting the cyclobutyl ring to the triazole nitrogen

-

The carboxylic acid proton, usually observed as a broad singlet at δ 10-13 ppm

Carbon-13 NMR would be expected to show signals for the carboxylic carbon (approximately δ 160-170 ppm), the triazole carbons, the methylene carbon, and the cyclobutyl ring carbons.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume